molecular formula C19H18N4O B2444491 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide CAS No. 1203086-25-2

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide

Cat. No.: B2444491
CAS No.: 1203086-25-2
M. Wt: 318.38
InChI Key: YTPSGHGTQNPBQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide is a synthetic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a methyl group and an amino group attached to a phenyl ring. The phenyl ring is further connected to a phenylacetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-chloropyridazine with methylamine to introduce the methyl group at the 6-position. This intermediate is then reacted with 4-aminophenylboronic acid under Suzuki-Miyaura coupling conditions to form the desired amino-substituted pyridazine. The final step involves the acylation of the amino group with phenylacetyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and acylation steps, which can improve yield and reduce reaction times. Additionally, the use of automated purification systems can ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.

    Substitution: The amino group on the pyridazine ring can undergo nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide has several applications in scientific research:

Comparison with Similar Compounds

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-2-phenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-14-7-12-18(23-22-14)20-16-8-10-17(11-9-16)21-19(24)13-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTPSGHGTQNPBQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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